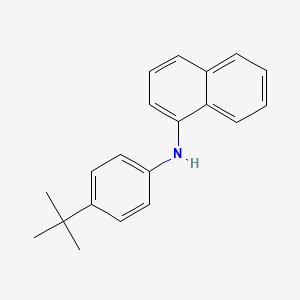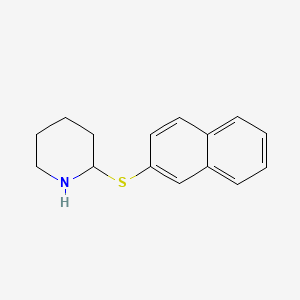
2-Naphthalen-2-ylsulfanylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalen-2-ylsulfanylpiperidine is a compound that combines the structural features of naphthalene and piperidine. Naphthalene is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings, while piperidine is a six-membered heterocyclic amine. The combination of these two structures results in a compound with unique chemical and biological properties, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalen-2-ylsulfanylpiperidine typically involves the reaction of 2-naphthol with piperidine under specific conditions. One common method is the multicomponent reaction approach, which utilizes 2-naphthol as a starting material due to its electron-rich aromatic framework and multiple reactive sites . The reaction can be catalyzed by various Lewis acidic catalysts such as ferric chloride (FeCl3), ytterbium triflate (Yb(OTf)3), and ceric ammonium nitrate (CAN) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthalen-2-ylsulfanylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the naphthalene ring or the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-Naphthalen-2-ylsulfanylpiperidine has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 2-Naphthalen-2-ylsulfanylpiperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to modulation of cellular processes. For example, piperidine derivatives are known to interact with neurotransmitter receptors and ion channels, influencing neurological functions .
Comparación Con Compuestos Similares
Similar Compounds
2-Naphthol: A precursor in the synthesis of 2-Naphthalen-2-ylsulfanylpiperidine, known for its use in organic transformations.
Piperidine: A six-membered heterocyclic amine with various pharmacological applications.
Naphthalene: A polycyclic aromatic hydrocarbon with applications in the production of dyes and insecticides.
Uniqueness
This compound is unique due to its combined structural features of naphthalene and piperidine, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for diverse scientific research applications.
Propiedades
Número CAS |
6632-08-2 |
|---|---|
Fórmula molecular |
C15H17NS |
Peso molecular |
243.4 g/mol |
Nombre IUPAC |
2-naphthalen-2-ylsulfanylpiperidine |
InChI |
InChI=1S/C15H17NS/c1-2-6-13-11-14(9-8-12(13)5-1)17-15-7-3-4-10-16-15/h1-2,5-6,8-9,11,15-16H,3-4,7,10H2 |
Clave InChI |
SSDJCPZDKFJSKF-UHFFFAOYSA-N |
SMILES canónico |
C1CCNC(C1)SC2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


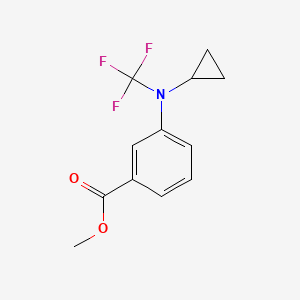
![2-(8-Oxa-2-azaspiro[4.5]decan-2-yl)ethanamine](/img/structure/B13963372.png)


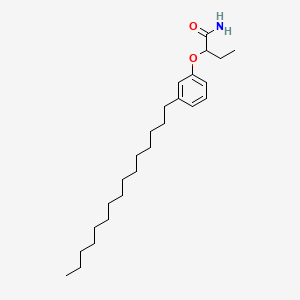
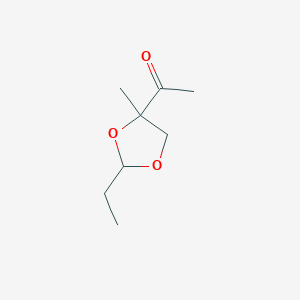
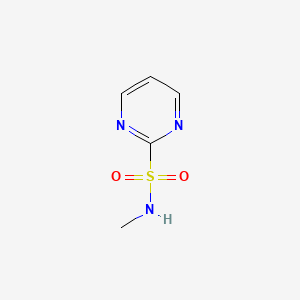
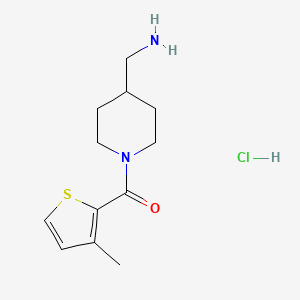
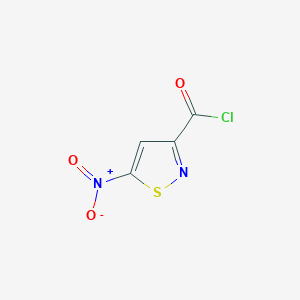
![2-Oxa-6,8-diazabicyclo[3.2.2]nonane](/img/structure/B13963401.png)

![4-bromo-1-methyl-3-[(methylamino)methyl]-1H-pyrazole-5-carbonitrile](/img/structure/B13963425.png)

